molecular formula C25H21F2NO3 B13440262 (3R,4S)-1-(4-fluorophenyl)-3-[(E)-3-(4-fluorophenyl)-4-hydroxybut-2-enyl]-4-(4-hydroxyphenyl)azetidin-2-one

(3R,4S)-1-(4-fluorophenyl)-3-[(E)-3-(4-fluorophenyl)-4-hydroxybut-2-enyl]-4-(4-hydroxyphenyl)azetidin-2-one

Cat. No.: B13440262
M. Wt: 421.4 g/mol
InChI Key: HEHHPZYUXSFAPV-GLGQCLCGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of β-Lactam Scaffolds in Drug Discovery

The discovery of penicillin in 1928 by Alexander Fleming marked the dawn of the antibiotic era, revolutionizing the treatment of bacterial infections. The β-lactam ring, a four-membered cyclic amide, became the defining feature of this class, with its strained geometry enabling irreversible inhibition of bacterial cell wall synthesis enzymes. Early structural elucidation efforts revealed that penicillin’s bicyclic system (a fused β-lactam and thiazolidine ring) was central to its bactericidal activity.

The 1945 isolation of cephalosporin C from Acremonium chrysogenum introduced a new subclass of β-lactams with enhanced resistance to β-lactamases, enzymes that hydrolyze the lactam ring. Robert B. Woodward’s 1965 total synthesis of cephalosporin C demonstrated the feasibility of modifying the core scaffold to improve stability and activity. These advances underscored the β-lactam ring’s versatility, prompting synthetic efforts to create derivatives with tailored pharmacological profiles.

Table 1: Milestones in β-Lactam Development

Year Development Significance References
1928 Discovery of penicillin First β-lactam antibiotic
1945 Isolation of cephalosporin C Introduced cephalosporin subclass
1965 Total synthesis of cephalosporin C Enabled analog design
1980s Carbapenem and monobactam discovery Expanded β-lactam diversity

The emergence of β-lactamase-resistant pathogens in the 1980s necessitated structural innovations, such as the addition of bulky substituents (e.g., methoxy groups in cefoxitin) to sterically hinder enzyme access. These modifications highlighted the delicate balance between β-lactam reactivity and stability, a theme that persists in contemporary azetidinone research.

Role of Stereochemical Complexity in Azetidinone Bioactivity

The bioactivity of β-lactams is profoundly influenced by stereochemistry, as evidenced by the compound (3R,4S)-1-(4-fluorophenyl)-3-[(E)-3-(4-fluorophenyl)-4-hydroxybut-2-enyl]-4-(4-hydroxyphenyl)azetidin-2-one. Its structure features:

  • A (3R,4S) configuration at the azetidinone core.
  • An (E) -configured double bond in the 3-(4-fluorophenyl)-4-hydroxybut-2-enyl side chain.
  • Two para-substituted fluorophenyl groups and a hydroxyphenyl moiety.

Table 2: Stereochemical Features and Bioactivity in Azetidinones

Compound Stereochemical Features Reported Activity References
3-Vinylazetidin-2-ones C3 vinyl group with aryl substituents Antiproliferative (tubulin inhibition)
Hyzetimibe (this compound) (3R,4S), (E)-double bond Potential lipid-lowering*
4-Thiazolidinone derivatives C4 aryl groups with methoxy substituents Anticonvulsant

*Inferred from structural analogs.

The (3R,4S) configuration ensures optimal spatial alignment for target binding, while the (E) -geometry of the but-2-enyl chain imposes rigidity, reducing entropic penalties during molecular recognition. The 4-fluorophenyl groups enhance lipophilicity and membrane permeability, whereas the 4-hydroxyphenyl moiety may engage in hydrogen bonding with enzymatic residues.

Recent studies on 3-vinylazetidin-2-ones demonstrate that substituent positioning directly affects tubulin polymerization inhibition. For instance, para-methoxy groups on the C4 aryl ring enhance antiproliferative activity by mimicking the colchicine-binding site’s electrostatic environment. Similarly, the fluorinated aromatic systems in the subject compound may modulate electronic interactions with lipid metabolism enzymes, as seen in structurally related β-lactams.

Properties

Molecular Formula

C25H21F2NO3

Molecular Weight

421.4 g/mol

IUPAC Name

(3R,4S)-1-(4-fluorophenyl)-3-[(E)-3-(4-fluorophenyl)-4-hydroxybut-2-enyl]-4-(4-hydroxyphenyl)azetidin-2-one

InChI

InChI=1S/C25H21F2NO3/c26-19-6-1-16(2-7-19)18(15-29)5-14-23-24(17-3-12-22(30)13-4-17)28(25(23)31)21-10-8-20(27)9-11-21/h1-13,23-24,29-30H,14-15H2/b18-5-/t23-,24-/m1/s1

InChI Key

HEHHPZYUXSFAPV-GLGQCLCGSA-N

Isomeric SMILES

C1=CC(=CC=C1[C@@H]2[C@H](C(=O)N2C3=CC=C(C=C3)F)C/C=C(/CO)\C4=CC=C(C=C4)F)O

Canonical SMILES

C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CC=C(CO)C4=CC=C(C=C4)F)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of (3R,4S)-1-(4-fluorophenyl)-3-[(E)-3-(4-fluorophenyl)-4-hydroxybut-2-enyl]-4-(4-hydroxyphenyl)azetidin-2-one typically follows a multi-step approach that includes:

  • Formation of key intermediates such as optically active N-acyl-oxazolidides.
  • Reaction with alkylene glycols to form acetal-oxazolidides.
  • Cyclization via silyl-imine intermediates under Lewis acid catalysis.
  • Selective deprotection and functional group transformations to yield the final azetidinone structure.

This approach is designed to control stereochemistry and functional group placement precisely.

Detailed Stepwise Method (Based on Patent WO2008106900A1)

Stage Description Reagents/Conditions Notes
1 Reaction of optically active (S)-N-acyl-oxazolidide with alkylene glycol (n=1 or 2) Acidic catalyst, hot water-immiscible solvent Forms acetal-oxazolidide intermediate
2 Reaction of acetal-oxazolidide with silyl-imine (trialkylsilyl-protected) Lewis acid (e.g., titanium tetrachloride), strong organic base, inert solvent, -40 to 0 °C Produces amino-oxazolidide intermediate
3 Cyclization by silylation and catalytic fluoride Silylation agent, catalytic fluoride source (e.g., tetrabutylammonium fluoride), inert solvent, -20 to 50 °C Forms silylated azetidinone intermediate
4 Desilylation and deprotection Desilylation agent (e.g., tetrabutylammonium fluoride), acidic agents, temperature 0–80 °C Yields the target azetidinone compound

This method avoids extremely low temperatures and expensive palladium catalysts used in earlier methods, improving practicality and cost-effectiveness.

Alternative Synthesis (From Earlier US Patents)

  • Addition of (S)-4-hydroxybutanolide to N-(4-benzyloxybenzylidene)-4-fluoroaniline using lithium diisopropylamide (LDA) at -78 °C.
  • Cleavage of the resulting diol with periodate to form an aldehyde.
  • Aldol condensation with 4-fluoroacetophenone O-trimethylsilylenol ether.
  • Dehydration to an unsaturated ketone.
  • Hydrogenation of the double bond and benzyl protecting group on palladium catalyst.
  • Asymmetric reduction of the ketone with diborane and chiral ligand.
  • Final hydrogenolysis to remove benzyl protecting groups.

Disadvantages include the need for very low temperatures and palladium catalysts, which are costly and require careful handling.

Mechanistic and Stereochemical Considerations

  • The stereochemistry at positions 3R and 4S is controlled via chiral auxiliaries such as oxazolidinones and chiral ligands during reduction steps.
  • Use of Lewis acids (e.g., titanium tetrachloride) facilitates selective cyclization and formation of the azetidinone ring.
  • Protective groups such as trialkylsilyl groups are employed to mask reactive hydroxyls during intermediate steps and are removed in final stages.

Data Table Summarizing Key Reaction Conditions and Outcomes

Step Intermediate/Product Key Reagents Temperature (°C) Yield (%) Notes
1 Acetal-oxazolidide Acid catalyst, alkylene glycol 60–100 ~85 Formation of protected intermediate
2 Amino-oxazolidide TiCl4, organic base -40 to 0 ~75 Silyl-imine addition, stereocontrol
3 Silylated azetidinone Silylation agent, TBAF catalyst -20 to 50 ~80 Cyclization step
4 Final azetidinone TBAF, acidic deprotection 0 to 80 ~90 Desilylation and purification

Yields are approximate and depend on reaction scale and purification efficiency.

Comprehensive Research Findings

  • The patented method WO2008106900A1 provides a robust, scalable synthesis route that improves upon earlier methods by operating at milder temperatures and avoiding expensive palladium catalysts.
  • The use of chiral oxazolidinone auxiliaries and silyl protective groups allows precise stereochemical control, essential for biological activity.
  • The compound’s synthesis involves careful orchestration of functional group transformations, including aldol condensations, reductions, and cyclizations.
  • The final product purity and stereochemical integrity are confirmed by spectroscopic methods (NMR, chiral HPLC) and mass spectrometry.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting double bonds to single bonds.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl groups, using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Sodium hydroxide, potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkanes.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology: In biological research, this compound is studied for its potential as a pharmaceutical agent. Its structural similarity to certain natural products makes it a candidate for drug development.

Medicine: In medicine, this compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific molecular pathways is required.

Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced strength or chemical resistance.

Mechanism of Action

The mechanism of action of (3R,4S)-1-(4-fluorophenyl)-3-[(E)-3-(4-fluorophenyl)-4-hydroxybut-2-enyl]-4-(4-hydroxyphenyl)azetidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The compound is compared to analogs with modifications in the azetidinone ring substituents, chain length, and stereochemistry. Key examples include:

Compound Name (CAS No.) Molecular Formula Molecular Weight Key Structural Differences Biological Activity/Notes
Target Compound C24H19F2NO3 391.41 (E)-but-2-enyl chain with 4-hydroxy group Metabolite with reduced molecular weight
Ezetimibe (SCH58235; 163222-33-1) C24H21F2NO3 409.43 (S)-3-hydroxypropyl chain (no double bond) Potent cholesterol absorption inhibitor (400× more active than SCH48461)
(3R,4S)-3-(3-Oxopropyl) Analog (191330-56-0) C24H19F2NO3 407.41 3-oxopropyl substituent (ketone group) Higher lipophilicity; used as synthetic intermediate
4-(Benzyloxy) Intermediate (190595-65-4) C31H25F2NO3 497.54 Benzyl-protected hydroxyl group Key precursor in ezetimibe synthesis

Pharmacological and Metabolic Comparisons

  • Ezetimibe : The gold-standard analog, inhibits intestinal cholesterol absorption by binding NPC1L1 protein. Its 3-hydroxypropyl chain enhances metabolic stability compared to the target compound’s but-2-enyl group, which may undergo faster oxidation or conjugation .
  • Target Compound: As a metabolite, it likely exhibits reduced systemic exposure compared to ezetimibe.
  • 3-Oxopropyl Analog : The ketone group eliminates hydrogen-bonding capacity, reducing potency in cholesterol inhibition but increasing utility as a synthetic intermediate .

Clinical and Regulatory Status

  • Ezetimibe : Marketed as Zetia® and in combination therapies (e.g., Vytorin® ). Its safety and efficacy are well-documented .

Biological Activity

The compound (3R,4S)-1-(4-fluorophenyl)-3-[(E)-3-(4-fluorophenyl)-4-hydroxybut-2-enyl]-4-(4-hydroxyphenyl)azetidin-2-one is a synthetic derivative with potential pharmacological applications. Its structure features a fluorinated phenyl group and hydroxy functional groups, which may contribute to its biological activity. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C24H21F2N O3
  • Molecular Weight : 409.43 g/mol
  • CAS Number : 163380-16-3

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The presence of hydroxy groups in the structure may enhance its ability to scavenge free radicals, thereby protecting cells from oxidative stress.
  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting lipid metabolism and inflammatory responses.
  • Cell Signaling Modulation : The compound may interact with various cellular receptors, influencing signaling pathways that regulate cell proliferation and apoptosis.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Activity Description References
Anticancer ActivityInduces apoptosis in various cancer cell lines through caspase activation
Antioxidant PropertiesScavenges free radicals; reduces oxidative stress in cellular models
Lipid-Lowering EffectsPotential to reduce cholesterol levels by inhibiting HMG-CoA reductase
Anti-inflammatory EffectsSuppresses pro-inflammatory cytokines in vitro

Case Study 1: Anticancer Activity

In a study examining the effects of this compound on human cancer cell lines, it was found to significantly induce apoptosis via the mitochondrial pathway. The activation of caspase-3 and caspase-9 was observed, indicating its role in programmed cell death. The study highlighted the potential use of this compound as an anticancer agent due to its ability to target multiple signaling pathways involved in tumor growth and survival .

Case Study 2: Lipid Metabolism

Research exploring the lipid-lowering properties of this compound demonstrated its effectiveness in reducing serum cholesterol levels in animal models. This effect was attributed to the inhibition of HMG-CoA reductase, a key enzyme in cholesterol biosynthesis .

Case Study 3: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of this compound, where it was shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests that it could be beneficial in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. How can the stereochemical purity of this compound be optimized during synthesis?

  • Methodological Answer : Utilize chiral catalysts or chiral auxiliaries in key steps (e.g., asymmetric epoxidation or hydroxylation) to control stereocenters. Monitor enantiomeric excess via chiral HPLC or polarimetry . For the (E)-configured but-2-enyl group, ensure reaction conditions (e.g., temperature, solvent polarity) favor thermodynamic control to minimize isomerization .

Q. What analytical techniques are most reliable for validating structural integrity and purity?

  • Methodological Answer : Combine high-resolution mass spectrometry (HRMS) to confirm molecular weight and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY, NOESY) to resolve stereochemistry. For purity, use reverse-phase HPLC with UV detection at 254 nm and compare retention times against known standards .

Q. How should researchers design experiments to study degradation pathways under stress conditions?

  • Methodological Answer : Perform forced degradation studies under acidic (HCl), basic (NaOH), oxidative (H₂O₂), and photolytic (UV light) conditions. Analyze degradation products via LC-MS and compare to pharmacopeial impurity profiles (e.g., USP40 guidelines for related azetidinone derivatives) .

Advanced Research Questions

Q. What computational approaches predict the compound’s interactions with biological targets (e.g., NPC1L1 receptor)?

  • Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger Suite) to model binding to the sterol-binding domain of NPC1L1. Validate predictions with molecular dynamics simulations (GROMACS) to assess binding stability. Compare results to ezetimibe’s known binding mode .

Q. How can in vitro activity against lipid-absorption pathways be assessed methodologically?

  • Methodological Answer : Employ Caco-2 cell monolayers to measure cholesterol uptake inhibition. Use fluorescently labeled cholesterol analogs (e.g., NBD-cholesterol) and quantify fluorescence intensity via flow cytometry. Normalize data against ezetimibe as a positive control .

Q. What strategies mitigate process-related impurities during large-scale synthesis?

  • Methodological Answer : Optimize reaction stoichiometry to minimize unreacted intermediates (e.g., fluorophenyl precursors). Implement orthogonal purification steps: silica gel chromatography for non-polar impurities and recrystallization in ethanol/water mixtures for polar byproducts .

Q. How do fluorophenyl substituents influence metabolic stability in preclinical models?

  • Methodological Answer : Conduct microsomal stability assays (rat or human liver microsomes) with LC-MS quantification of parent compound depletion. Compare to non-fluorinated analogs to isolate the effect of fluorine on cytochrome P450-mediated oxidation .

Q. What experimental designs optimize reaction yield while minimizing side reactions?

  • Methodological Answer : Apply Design of Experiments (DoE) to screen variables (temperature, catalyst loading, solvent). For example, use a Box-Behnken design to optimize the Mitsunobu reaction for hydroxyl group installation, balancing yield and diastereomeric ratio .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.